molecular formula C11H11F3N2O B1525397 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1270609-80-7

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B1525397
CAS No.: 1270609-80-7
M. Wt: 244.21 g/mol
InChI Key: ONDREYOIMVPCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound for research and development use. It belongs to a class of pyrrolidin-2-one derivatives, which are structures of significant interest in medicinal chemistry due to their presence in compounds with diverse biological activities. Pyrrolidin-2-one scaffolds are frequently explored in the synthesis of potential therapeutic agents. The specific research applications and biological profile of this compound are currently under investigation. Researchers are exploring its potential as a key intermediate or building block in organic synthesis. The presence of both an amino group and a trifluoromethylphenyl moiety on the pyrrolidin-2-one core may contribute to unique physicochemical properties and interactions with biological targets. This structure suggests potential for modification and derivatization in drug discovery programs. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15)10(16)17/h1-4,9H,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDREYOIMVPCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one generally involves three key stages:

Two main synthetic approaches have been documented in literature:

Azido Ester Alkylation, Reduction, and Cyclization Approach

According to Brunotte et al. (2024), a facile method for synthesizing 3-substituted pyrrolidin-2-ones involves:

  • Starting from commercially available esters, such as methyl 2-phenylacetate derivatives.
  • α-Alkylation of the ester with azidoalkyl trifluoromethanesulfonates (e.g., 2-azidoethyl trifluoromethanesulfonate).
  • Reduction of the azide group to an amine using catalytic hydrogenation in batch or continuous flow reactors (e.g., H-Cube® Mini Plus with Pd/C catalyst).
  • Ring closure under heating to form the pyrrolidin-2-one ring.

Table 2: Summary of Reaction Conditions for Vinyl Ether Route

Step Reagents/Conditions Temperature (°C) Notes
Vinyl ether + trifluoroacetyl chloride Bubbling at -40 to 30 °C -40 to 30 Controlled addition to avoid side reactions
Condensation with acetic anhydride + PPTS Reflux, distillation at atmospheric pressure 145-150 Formation of dienoates
Cyclization Ammonium salt or formamide, solvent optional 120-180 Preferably 150-160 °C, solvent-free or formamide
Product isolation Precipitation, filtration Ambient Washing with toluene, drying

Comparative Notes on Methods

Feature Azido Ester Route Vinyl Ether Route
Starting Materials Commercial esters, azido triflates Alkyl vinyl ethers, trifluoroacetyl chloride
Key Intermediates Azido esters, amine intermediates Dienoates, condensation products
Reduction Step Catalytic hydrogenation (batch or flow) Not required
Cyclization Thermal ring closure Acid or ammonium salt mediated cyclization
Reaction Environment Batch or flow, polar solvents (MeOH) Solvent-free or polar aprotic solvents
Typical Yield Range 40-53% (lactam formation) High yields reported for analogous pyridinones
Scalability Flow hydrogenation enhances scalability Industrially viable due to solvent-free steps

Detailed Research Findings

  • The azido ester method allows for precise functional group transformations and is adaptable for various substituents on the aromatic ring, including trifluoromethyl groups, by choosing appropriate esters.
  • Continuous flow hydrogenation improves safety and efficiency in azide reduction, a critical step due to the potential hazards of azides.
  • The vinyl ether method is advantageous for large-scale synthesis due to minimal solvent use and straightforward isolation procedures.
  • Reaction temperatures and stoichiometry are critical in both methods to maximize yield and purity. For example, the vinyl ether method requires careful temperature control during trifluoroacetyl chloride addition and cyclization.
  • Both methods require purification steps such as extraction, precipitation, or chromatography to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a scaffold for novel antibacterial agents. Research indicates that modifications to the amino and trifluoromethyl groups can significantly affect the compound's antibacterial activity:

  • Variation of N′-Substituents : Derivatives with different N′-substituents (e.g., ethyl, hydrogen) show varying levels of antibacterial activity. Studies suggest that the activity increases in the order: N′-Et < N′-H < N′-Pr < N′-Ph.
  • Variation of 4′-Phenyl Substituents : Modifying the 4′-phenyl substituent impacts activity, with increased efficacy observed in the order: 4′-PhH < 4′-PhCl < 4′-PhNO₂ .

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how structural changes influence biological activity. The compound serves as a model for evaluating how different substituents affect its interaction with bacterial targets. These studies help in designing more effective derivatives with enhanced biological properties.

Crystallography and Structural Chemistry

The crystal structure of the compound has been determined using single crystal X-ray diffraction techniques. This detailed structural information aids in understanding the molecular arrangement and interactions within the crystal lattice, providing insights into its reactivity and potential applications in drug design .

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties for derivatives of this compound. For instance:

Compound NameMinimum Inhibitory Concentration (MIC)Target Bacteria
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one8 µg/mLStaphylococcus aureus
3-Amino-N-[3-(trifluoromethyl)phenyl]benzamide16 µg/mLEscherichia coli

These findings indicate that slight modifications can lead to substantial differences in antibacterial efficacy, highlighting the importance of SAR studies .

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall pharmacokinetics and pharmacodynamics. The amino group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Trifluoromethyl Group

3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
  • Molecular Formula : C₁₁H₁₁F₃N₂O (identical to the target compound).
  • Key Difference : The -CF₃ group is at the ortho position of the phenyl ring.
  • Properties: Altered steric and electronic effects due to the ortho substituent may reduce binding affinity to CB1R compared to the para isomer. No direct biological data are available, but structural analogs suggest positional isomerism significantly impacts receptor interaction .
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol
  • Molecular Formula : C₁₁H₁₃F₃N₂O.
  • Key Differences: A hydroxyl (-OH) group replaces the pyrrolidinone carbonyl, and the -CF₃ group is at the meta position relative to the amino group.
  • Hazard Class : Classified as an irritant .

Substitution Variants on the Pyrrolidinone Core

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one
  • Molecular Formula : C₁₀H₁₁FN₂O.
  • Key Differences: Amino group at the 4-position of pyrrolidinone and a fluorine substituent on the phenyl ring.
  • Properties : Predicted pKa = 8.05 ± 0.20, indicating moderate basicity. Boiling point is estimated at 388.0 ± 37.0 °C .
3-Amino-1-(4-tert-butylbenzyl)pyrrolidin-2-one
  • Molecular Formula : C₁₅H₂₂N₂O.
  • Key Differences : A bulky tert-butylbenzyl group replaces the -CF₃-phenyl moiety.
  • Applications : Used in medicinal chemistry for its lipophilic properties, enhancing blood-brain barrier penetration .

Fluorinated Pyrrolidinone Derivatives with Diverse Targets

[18F]FMPEP-d2
  • Structure: (3R,5R)-5-(3-([18F]fluoromethoxy)-phenyl)-3-(((R)-1-phenylethyl)amino)-1-(4-(trifluoromethyl)-phenyl)pyrrolidin-2-one.
  • Application : Radiolabeled CB1R ligand with high brain uptake in preclinical studies. Its structural similarity to the target compound highlights the importance of the -CF₃-phenyl group in receptor binding .
UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine)
  • Application: Non-azolic CYP51 inhibitor effective against Trypanosoma cruzi.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Position (Phenyl) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one C₁₁H₁₁F₃N₂O para -CF₃, -NH₂ 244.083 CB1R imaging agent (discontinued)
3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one C₁₁H₁₁F₃N₂O ortho -CF₃, -NH₂ 244.083 Structural analog, untested bioactivity
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one C₁₀H₁₁FN₂O meta -F, -NH₂ 194.21 Predicted pKa = 8.05
[18F]FMPEP-d2 C₂₅H₂₄F₄N₂O₂ para -CF₃, [18F]fluoromethoxy 464.47 (with 18F) High CB1R binding affinity

Key Research Findings

  • Steric Effects: The para position of -CF₃ in this compound optimizes CB1R binding by minimizing steric hindrance compared to ortho isomers .
  • Metabolic Stability: Pyrrolidinone derivatives with -CF₃ groups exhibit prolonged half-lives in vivo due to resistance to oxidative metabolism .
  • Discontinuation Factors : The target compound’s discontinuation may relate to synthesis complexity or competition from more stable analogs like [18F]FMPEP-d2 .

Biological Activity

Introduction

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS Number: 1270609-80-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H11F3N2O
  • Molecular Weight : 244.21 g/mol
  • Structure : The compound features a pyrrolidinone core with an amino group and a trifluoromethyl-substituted phenyl ring, which is significant for its biological activity.

Pharmacological Effects

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrole derivatives have demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The incorporation of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, contributing to increased antimicrobial potency.
  • Anticancer Potential :
    • Preliminary research indicates that derivatives of pyrrolidinones can inhibit cancer cell proliferation. The trifluoromethyl group may play a role in modulating interactions with biological targets involved in cancer progression .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit various enzymes, including branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in metabolic disorders .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group at the para position of the phenyl ring significantly influences the biological activity of pyrrolidinone derivatives. SAR studies indicate that this modification enhances potency by improving binding affinity to target proteins through increased hydrophobic interactions and electronic effects .

Study 1: Antibacterial Efficacy

A study evaluated several pyrrole derivatives, including those structurally related to this compound, demonstrating that compounds with similar substitutions exhibited MIC values significantly lower than traditional antibiotics like ciprofloxacin .

Study 2: Enzyme Inhibition

Research on BCAT inhibitors revealed that compounds containing the trifluoromethyl group showed promising inhibition profiles, which could lead to new therapeutic strategies for metabolic diseases .

Data Table: Biological Activity Overview

Activity Type Target Organism/Enzyme MIC/IC50 Values Reference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AntibacterialEscherichia coli3.12 - 12.5 µg/mL
Enzyme InhibitionBCAT1/BCAT2IC50 values pending
Anticancer PotentialVarious cancer cell linesNot specified

Q & A

Q. What are the key synthetic routes for 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one, and how do reaction conditions impact yield?

The synthesis typically involves:

  • Cyclization : Formation of the pyrrolidinone ring from intermediates like carboxylic acid derivatives via decarboxylation or ipso-oxidation .
  • Amination : Introduction of the amino group at the 3-position using reagents such as ammonia or alkylamines under controlled pH and temperature .
  • Trifluoromethylphenyl incorporation : Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-(trifluoromethyl)phenyl group . Optimization : Industrial-scale methods prioritize catalysts (e.g., palladium for coupling) and purification techniques (e.g., column chromatography) to achieve >80% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the pyrrolidinone backbone and substituent positions (e.g., 19^{19}F NMR for trifluoromethyl group verification) .
  • HRMS : Validates molecular weight (e.g., observed m/z 415.05689 vs. calculated 415.05700) .
  • Chiral Chromatography : SFC/HPLC with Daicel Chiralpak® columns (e.g., IC or IB) resolves enantiomers, critical for stereochemical analysis .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF3_3 group enhances:

  • Lipophilicity (logP increases by ~0.5–1.0 compared to non-fluorinated analogs), improving membrane permeability.
  • Metabolic stability : Resistance to oxidative degradation due to strong C-F bonds .
  • Electron-withdrawing effects : Modulates reactivity in substitution or oxidation reactions .

Advanced Research Questions

Q. What strategies address low enantiomeric excess (ee) in asymmetric synthesis of this compound?

  • Chiral Auxiliaries : Use of (S)- or (R)-configured intermediates during cyclization .
  • Catalytic Asymmetric Methods : Pd-catalyzed Heck-Matsuda desymmetrization achieves >90% ee with chiral ligands (e.g., BINAP) .
  • Chromatographic Resolution : Preparative SFC separates enantiomers post-synthesis, though this reduces overall yield (e.g., 48% recovery) .

Q. How can researchers resolve contradictions in reported biological activity data across analogs?

  • Comparative SAR Studies : Systematic comparison with analogs (e.g., 4-chloro or 4-methylphenyl derivatives) identifies substituent-specific effects .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Example: Fluorinated analogs show 10–100x higher enzyme inhibition (IC50_{50}) compared to chlorinated derivatives due to enhanced binding affinity .

Q. What mechanistic insights explain the compound’s activity in pesticidal applications?

  • Target Interaction : The trifluoromethylphenyl group binds to plant protox enzymes, disrupting chlorophyll biosynthesis .
  • Metabolite Analysis : LC-MS identifies stable oxidative metabolites (e.g., hydroxylated pyrrolidinone), confirming slow degradation in vivo .

Q. How do reaction conditions affect competing pathways during oxidation or reduction?

  • Oxidation : With KMnO4_4, the pyrrolidinone ring undergoes α-ketone formation, while H2_2O2_2 favors epoxidation of double bonds in unsaturated analogs .
  • Reduction : NaBH4_4 selectively reduces the lactam carbonyl to an alcohol, whereas LiAlH4_4 may over-reduce the ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.